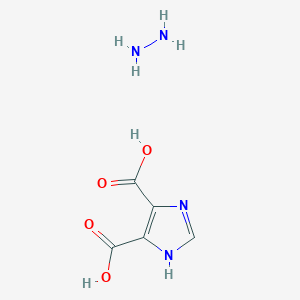
1H-Imidazole-4,5-dicarboxylic acid--hydrazine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4,5-dicarboxylic acid–hydrazine (1/1) is a compound that combines the properties of imidazole and hydrazine Imidazole is a five-membered ring containing two nitrogen atoms, while hydrazine is a simple diamine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dicarboxylic acid can be synthesized through the oxidation of benzimidazole. The process involves the following steps :
- Dissolve benzimidazole in a mixture of water and nitric acid.
- Add ferric nitrate and tetrabutylammonium bromide to the solution.
- Gradually add oxone while maintaining the reaction temperature at 60°C.
- After the reaction is complete, cool the mixture and adjust the pH with ammonia.
- Filter and dry the resulting product.
Industrial Production Methods: Industrial production of 1H-Imidazole-4,5-dicarboxylic acid typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can produce a variety of imidazole-based compounds.
Common Reagents and Conditions:
Oxidation: Oxone, nitric acid.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Halogenated compounds, alkylating agents.
Major Products:
Oxidation: Imidazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
1H-Imidazole-4,5-dicarboxylic acid–hydrazine (1/1) has several applications in scientific research :
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarboxylic acid–hydrazine (1/1) involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may also interact with cellular pathways, influencing processes like cell proliferation and inflammation.
Comparison with Similar Compounds
- 4,5-Imidazoledicarboxylic acid
- 2-Phenyl-4,5-imidazole dicarboxylate
- 4,5-Dicarboxy-1-methyl-1H-imidazole
Uniqueness: 1H-Imidazole-4,5-dicarboxylic acid–hydrazine (1/1) is unique due to its combination of imidazole and hydrazine properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
438243-94-8 |
|---|---|
Molecular Formula |
C5H8N4O4 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
hydrazine;1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4.H4N2/c8-4(9)2-3(5(10)11)7-1-6-2;1-2/h1H,(H,6,7)(H,8,9)(H,10,11);1-2H2 |
InChI Key |
SKVXPMAUAMXWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)C(=O)O.NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


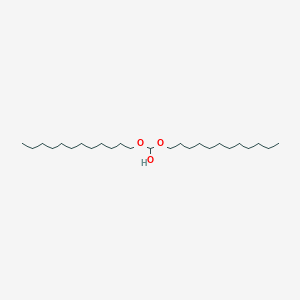
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)

![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
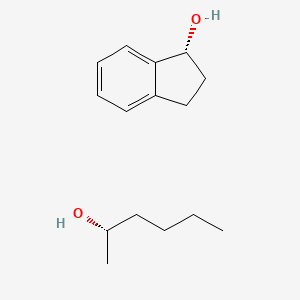

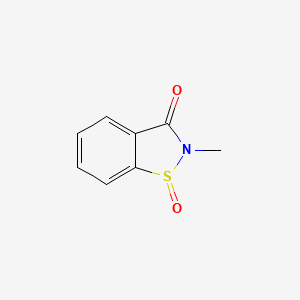
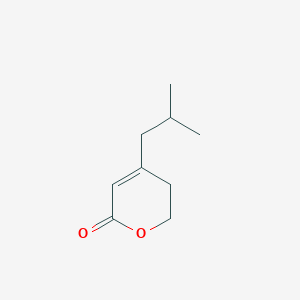
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
